Product packaging for Bicyclo[3.1.0]hexane-6-carboxylic acid(Cat. No.:CAS No. 16650-37-6)

Bicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B041976
CAS No.: 16650-37-6
M. Wt: 126.15 g/mol
InChI Key: KPNFHMCCBRGOKU-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-6-carboxylic acid is a synthetically valuable, conformationally restricted scaffold of significant interest in medicinal chemistry and drug discovery. Its defining structural feature is the fused bicyclo[3.1.0]hexane ring system, which incorporates a cyclopropane moiety constrained within a bridged framework. This rigid, three-dimensional geometry is highly prized for its ability to pre-organize molecular structures, lock conformational flexibility, and impose defined vectors for substituent display. Researchers primarily utilize this carboxylic acid as a key synthetic building block to introduce a sterically constrained "cyclopropane-like" motif into target molecules, thereby probing structure-activity relationships (SAR), enhancing metabolic stability, and improving physicochemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B041976 Bicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 16650-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.1.0]hexane-6-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNFHMCCBRGOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937208
Record name Bicyclo[3.1.0]hexane-6-carboxylic acid
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4971-24-8, 16650-37-6
Record name exo-Bicyclo(3.1.0)hexane-6-carboxylic acid
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Record name NSC131607
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Record name Bicyclo[3.1.0]hexane-6-carboxylic acid
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Record name bicyclo[3.1.0]hexane-6-carboxylic acid
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Foundational Significance of the Bicyclo 3.1.0 Hexane Scaffold in Organic Synthesis

The bicyclo[3.1.0]hexane framework, a fusion of a five-membered ring and a cyclopropane (B1198618) ring, is a prevalent scaffold in a variety of natural products and synthetically derived bioactive compounds. nih.gov Its unique, rigid, and three-dimensional topology makes it a "privileged structural motif" in medicinal chemistry. evitachem.com This distinct conformational constraint is a key feature that researchers exploit. By incorporating this scaffold, chemists can design molecules with a well-defined spatial arrangement of functional groups, which is crucial for selective interaction with biological targets like enzymes and receptors.

The bicyclo[3.1.0]hexane scaffold can act as a conformationally constrained isostere for other cyclic systems, such as the cyclohexane (B81311) ring. nih.gov This allows for the design of new chemical entities with improved properties. For instance, restricting the conformation of a molecule can lead to enhanced selectivity for a specific receptor subtype. An example of this is the development of selective H3 receptor ligands from imidazolyl bicyclo[3.1.0]hexane derivatives, which showed greater selectivity than their more flexible imidazolylcyclopropane counterparts. mdpi.com The inherent strain and unique geometry of the bicyclo[3.1.0]hexane system also open up avenues for unique chemical transformations, making it a valuable building block for the synthesis of more complex molecular architectures. ontosight.ai

The strategic importance of this scaffold is highlighted by its presence in a range of compounds with significant biological activities, as illustrated in the table below.

Compound Class/NameTherapeutic Area/Activity
Glutamate (B1630785) Derivative (e.g., LY354740)Psychiatric Disorders
Arglabin DerivativeAnti-cancer
Imidazolyl bicyclo[3.1.0]hexane derivativesSelective H3 Receptor Ligands
Bicyclo[3.1.0]hexane-based nucleosidesA3 Adenosine (B11128) Receptor Ligands
exo-Bicyclo(3.1.0)hexane-6-carboxylic acid derivativesOral Hypoglycemic Agents

This table presents examples of bioactive compounds and compound classes that incorporate the bicyclo[3.1.0]hexane scaffold, demonstrating its versatility in medicinal chemistry.

The Role of the Carboxylic Acid Moiety in Bicyclo 3.1.0 Hexane 6 Carboxylic Acid Reactivity and Utility

The carboxylic acid group at the 6-position of the bicyclo[3.1.0]hexane scaffold is not merely a passive functional group; it plays a pivotal role in the molecule's reactivity and its utility as a synthetic intermediate. The stereochemical orientation of the carboxylic acid group can significantly influence the outcome of chemical reactions. For example, the endo orientation of the carboxylic acid can direct electrophilic attacks to the less sterically hindered exo face of the bicyclic system. vulcanchem.com This stereodirecting effect is a powerful tool in asymmetric synthesis, allowing for the controlled formation of specific stereoisomers.

Furthermore, the carboxylic acid moiety is a versatile chemical handle that can be readily converted into a wide array of other functional groups, such as esters, amides, and amines. evitachem.comnih.gov This functional group interconversion is fundamental to the synthesis of diverse libraries of compounds for biological screening. For instance, Bicyclo[3.1.0]hexane-6-carboxylic acid can act as a precursor to amines like 6-bicyclo[3.1.0]hexanylmethanamine. evitachem.com The incorporation of the carboxylic acid is also critical for the biological activity of certain molecules, as seen in the case of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a potent and selective group 2 metabotropic glutamate (B1630785) receptor agonist. acs.org In this molecule, the carboxylic acid groups are essential for mimicking the structure of the endogenous ligand, glutamic acid, and for interacting with the receptor's binding site. acs.org

Historical and Current Perspectives in the Academic Investigation of Bicyclo 3.1.0 Hexane 6 Carboxylic Acid

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group at the 6-position of the bicyclo[3.1.0]hexane ring undergoes typical transformations such as esterification, amidation, and reduction. However, the rigid and strained nature of the bicyclic system can influence reaction rates and stereochemical outcomes.

Esterification, Amidation, and Reduction Pathways

The carboxylic acid moiety of this compound and its derivatives can be readily converted into esters and amides, which serve as important intermediates in medicinal chemistry for creating compounds with potential biological activities.

Esterification: Standard esterification procedures, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed. smolecule.com For instance, dirhodium tetraacetate has been used as a catalyst in dichloromethane (B109758) for the synthesis of the ethyl ester derivative. chemicalbook.com

Amidation: Amide bond formation is a key transformation for this class of compounds. Derivatives of bicyclo[3.1.0]hexane nucleosides have been functionalized through amide linkages to explore their therapeutic potential. nih.gov

Reduction: The carboxylic acid group can be reduced to the corresponding alcohol. Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically used for this transformation. evitachem.com The resulting alcohols can serve as versatile intermediates for further synthetic modifications.

TransformationReagents/ConditionsProduct TypeReference
EsterificationAlcohol, Acid CatalystEster smolecule.com
EsterificationDirhodium tetraacetate, DichloromethaneEthyl Ester chemicalbook.com
AmidationAmine, Coupling AgentsAmide
ReductionLiAlH₄ or NaBH₄Alcohol evitachem.com

Hydrolysis and Decarboxylation Reactions

Hydrolysis: The reverse of esterification, hydrolysis of this compound esters back to the parent carboxylic acid, is a fundamental reaction. This is often achieved under basic conditions, for example, using sodium hydroxide (B78521) in ethanol (B145695) (NaOH/EtOH). vulcanchem.com In the synthesis of spiro[bicyclo[3.1.0]hexane-2',5'-dioxo-2,4'-imidazolidine]-6-carboxylic acid, hydrolysis is a key step in obtaining the final product. acs.org

Decarboxylation: The removal of the carboxyl group, or decarboxylation, can be more complex for bicyclic systems. Oxidative decarboxylation of bicyclic acids using reagents like lead tetra-acetate has been shown to proceed through both carbonium ion and non-carbonium ion pathways, leading to acetate (B1210297) products. rsc.orgrsc.org The specific mechanism can influence the stereochemistry of the product. For some bicyclic β-keto acids, decarboxylation is hindered because it would lead to a highly strained bridgehead double bond in the enol intermediate, a violation of Bredt's rule. wordpress.comstackexchange.com Brominative decarboxylation is another method that has been studied for related bicyclic systems. acs.org

Transformations of the Bicyclo[3.1.0]hexane Ring System

The inherent strain of the fused cyclopropane (B1198618) and cyclopentane (B165970) rings in the bicyclo[3.1.0]hexane skeleton makes it susceptible to a variety of transformations, including ring-opening, rearrangements, and addition reactions.

Cyclopropane Ring Opening and Rearrangement Mechanisms (e.g., Grob-type fragmentation)

The high strain energy of the cyclopropane ring is a driving force for ring-opening reactions. The cleavage of the cyclopropane bonds can be initiated by acid, base, or transition metals.

Under acidic conditions, the methanolysis of an activated bicyclo[3.1.0]hexane (with a ketone and an ester or aldehyde flanking the cyclopropane) leads to the cleavage of the C1-C6 bond and the formation of a 4-methoxycyclohexane derivative. nih.gov In contrast, basic conditions promote the cleavage of the C1-C5 bond, yielding a 3-methoxymethylcyclopentanone. nih.gov Transition metal catalysis, for example with a Pt-salt, can also facilitate the rearrangement of bicyclo[3.1.0]hexane derivatives to monocyclic compounds through the formation of a platinacyclobutane intermediate. nih.gov

Grob-type fragmentation is a specific type of fragmentation reaction that can occur in appropriately functionalized bicyclic systems. This reaction involves the concerted cleavage of two bonds, leading to the formation of three fragments. wikipedia.org In the context of bicyclo[3.1.0]hexane derivatives, transforming a hydroxyl group on the skeleton into a good leaving group can prompt a Grob fragmentation, resulting in the formation of a skipped diene. researchgate.net

Reaction TypeConditions/CatalystKey Intermediate/MechanismProduct TypeReference
Ring OpeningAcidic (Methanolysis)C1-C6 bond cleavage4-Methoxycyclohexane nih.gov
Ring OpeningBasic (Methanolysis)C1-C5 bond cleavage3-Methoxymethylcyclopentanone nih.gov
RearrangementPt-saltPlatinacyclobutane intermediateMonocyclic derivative nih.gov
Grob FragmentationActivation of OH to leaving groupConcerted fragmentationSkipped diene researchgate.net

Electrophilic and Nucleophilic Additions to the Bicyclic Skeleton

The bicyclo[3.1.0]hexane skeleton can be constructed through reactions that involve additions to precursors. For example, a metal-free cycloisomerization of 7-en-2-yn-1-ones can be achieved using electrophilic halogenating agents to form gem-dihalogenated bicyclo[3.1.0]hexanes. rsc.org Another approach involves an electrophilic functionalization of a double bond followed by an intramolecular enolate alkylation to create the bicyclic system. researchgate.net

The formation of substituted bicyclo[3.1.0]hexenes through the photoinitiated nucleophilic addition of a solvent to benzene (B151609) under acidic conditions has also been investigated. diva-portal.orgresearchgate.net The proposed mechanism involves the photorearrangement of benzene to benzvalene, followed by protonation and nucleophilic addition. diva-portal.orgresearchgate.net Furthermore, 1,3-dipolar cycloaddition reactions of cyclopropenes with azomethine ylides provide a route to 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org

Photochemical and Thermal Reactions of Bicyclo[3.1.0]hexane Compounds

Bicyclo[3.1.0]hexane derivatives are known to undergo a variety of photochemical and thermal rearrangements.

Thermal Reactions: Thermal rearrangements often require high temperatures to overcome the energy barrier for ring-opening. cdnsciencepub.com For example, the thermal rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one has been investigated, showing a complex mechanism that can involve multiple potential energy surfaces of different spin multiplicities. rsc.org In some cases, substituted bicyclo[3.1.0]hexan-6-ones have been found to be extremely labile, undergoing rearrangement at very low temperatures (ca. -80 °C) to form a cross-conjugated enol. capes.gov.br

Stereochemical Implications of Reaction Pathways in this compound Synthesis

The synthesis of this compound and its derivatives presents significant stereochemical challenges due to the rigid, fused-ring structure containing multiple stereocenters. The spatial arrangement of the atoms, particularly the orientation of the carboxylic acid group relative to the bicyclic system (denoted as exo or endo), profoundly influences the molecule's physical, chemical, and biological properties. Consequently, controlling the stereochemical outcome of the synthetic pathways is of paramount importance. Key strategies to achieve this control include diastereoselective cyclopropanation, the use of chiral auxiliaries, and the resolution of stereoisomers.

The primary method for constructing the bicyclo[3.1.0]hexane framework is the intramolecular cyclopropanation of a suitable cyclopentene (B43876) precursor. The stereochemistry of this crucial step is highly dependent on the reaction conditions, particularly the choice of catalyst. Research into analogous systems, such as the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates, provides significant insights into achieving high diastereoselectivity.

For instance, the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate has been shown to be highly tunable. nih.govacs.org The choice of rhodium catalyst can selectively favor the formation of either the exo or endo diastereomer. acs.org

A study by Davies and co-workers demonstrated that specific rhodium catalysts could direct the cyclopropanation to yield predominantly one diastereomer. acs.org For example, using Rh₂(esp)₂, a nearly 1:1 mixture of exo and endo products was initially formed. However, subsequent treatment with a base could isomerize the mixture to the thermodynamically favored exo product. Conversely, employing a different rhodium catalyst, Rh₂((S)-tetra-3,5-dibromo-TPPTTL)₄, directly yielded a mixture rich in the endo isomer. acs.org This catalyst-controlled selectivity is crucial for accessing specific stereoisomers of bicyclo[3.1.0]hexane derivatives. The methodology has been extended to the synthesis of 3-oxathis compound and this compound derivatives. acs.org

Catalyst Substrate Diastereomeric Ratio (exo:endo) Overall Yield of Carboxylic Acid Reference
Rh₂(esp)₂ N-Boc-2,5-dihydropyrrole >30:1 (exo) 76% (exo-acid) acs.org
Rh₂((S)-tetra-3,5-dibromo-TPPTTL)₄ N-Boc-2,5-dihydropyrrole 17:83 (endo rich) 54% (endo-acid) acs.org

This table illustrates the influence of the rhodium catalyst on the diastereoselectivity of the cyclopropanation reaction in the synthesis of 3-azathis compound, a close analog of this compound.

Another powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. In the context of this compound synthesis, a chiral auxiliary can be attached to the cyclopentene precursor to induce facial selectivity during the cyclopropanation step. For example, the cyclopropanation of (-)-8-phenylmenthyl (E)-3-aryl-2-phosphonoacrylates has been shown to proceed with high diastereoselectivity. rsc.org This approach allows for the formation of specific enantiomers of the bicyclic product.

Furthermore, cobalt(II) complexes of D₂-symmetric chiral porphyrins have been demonstrated as effective catalysts for the asymmetric intramolecular cyclopropanation of allyl α-diazoacetates, leading to the formation of bicyclo[3.1.0]hexan-2-one structures with complete diastereocontrol and good enantiocontrol. nih.govrsc.org

In cases where diastereoselective or enantioselective synthesis is not fully effective, the resolution of a racemic or diastereomeric mixture is a viable alternative. Enzymatic resolution has proven to be a particularly effective method for separating enantiomers of bicyclo[3.1.0]hexane derivatives. acs.org Lipases, for instance, can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, allowing for the separation of the two. A lipase-catalyzed asymmetric acetylation has been successfully used in the enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides, demonstrating the utility of this approach for resolving precursors to bicyclo[3.1.0]hexane derivatives. nih.gov

Method Description Key Advantage Reference
Diastereoselective Cyclopropanation Use of specific catalysts (e.g., dirhodium(II) complexes) to favor the formation of one diastereomer (exo or endo) over the other. Direct formation of the desired diastereomer, minimizing the need for separation. nih.govacs.org
Chiral Auxiliaries Temporary attachment of a chiral molecule to the substrate to guide the stereochemical outcome of the cyclopropanation. Enables the synthesis of specific enantiomers. rsc.org
Enzymatic Resolution Utilization of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for their separation. High enantioselectivity and mild reaction conditions. acs.orgnih.gov

This table summarizes the key strategies for controlling stereochemistry in the synthesis of this compound and its derivatives.

Conformational and Stereochemical Analysis of Bicyclo 3.1.0 Hexane Systems in Research

Advanced Spectroscopic Methods for Structural Elucidation

A suite of sophisticated spectroscopic techniques is employed to unravel the complex structural features of bicyclo[3.1.0]hexane derivatives. These methods provide critical data on stereochemistry, conformation, and absolute configuration.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of bicyclo[3.1.0]hexane systems. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity and chemical environment of atoms within the molecule. For bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives, specific NMR parameters are instrumental in assigning stereochemistry.

Proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angles between adjacent C-H bonds, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of substituents on the bicyclic core. For instance, the magnitude of the coupling between the bridgehead protons and the protons on the cyclopentane (B165970) ring can help distinguish between endo and exo isomers.

NMR Technique Information Obtained Application to Bicyclo[3.1.0]hexane Systems
¹H NMRChemical shift, coupling constants (J-values)Determination of proton environments and dihedral angles to assign relative stereochemistry.
¹³C NMRChemical shiftIdentification of carbon skeleton and functional groups.
COSY¹H-¹H correlationsEstablishes proton connectivity within the spin systems of the bicyclic rings.
HSQC¹H-¹³C correlationsAssigns protons to their directly attached carbon atoms.
NOESYThrough-space ¹H-¹H correlationsProvides information on the spatial proximity of protons, confirming conformational preferences like the boat conformation.

For chiral bicyclo[3.1.0]hexane derivatives, determining the absolute configuration is crucial. Chiroptical methods, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are indispensable for this purpose. acs.org Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such techniques that probe the electronic transitions of a molecule.

The experimental ECD and ORD spectra, which are highly sensitive to the spatial arrangement of atoms, are compared with spectra predicted by quantum chemical calculations, often using Density Functional Theory (DFT). rsc.orgnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the stereogenic centers. rsc.orgnih.govnih.gov This combined experimental and theoretical approach has been successfully applied to determine the absolute configurations of complex bicyclo[3.1.0]hexane derivatives, demonstrating high confidence in the assignments. rsc.orgnih.gov

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that provides stereochemical information by measuring the differential absorption of left- and right-circularly polarized infrared radiation corresponding to vibrational transitions. acs.org Similar to ECD and ORD, the comparison of experimental VCD spectra with those calculated using DFT allows for the determination of the absolute configuration of chiral bicyclo[3.1.0]hexane derivatives. rsc.orgnih.gov The combination of multiple chiroptical methods like ECD, ORD, and VCD provides a particularly robust and reliable assignment of absolute configuration for conformationally flexible molecules. rsc.orgnih.gov

Standard Infrared (IR) spectroscopy is also used to identify the functional groups present in the molecule. For this compound, characteristic IR absorption bands would include a strong C=O stretching vibration for the carboxylic acid group and O-H stretching vibrations.

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation.

X-ray diffraction studies on derivatives of bicyclo[3.1.0]hexane have confirmed that the bicyclic skeleton typically adopts a boat-like conformation. rsc.org The five-membered ring is often flattened compared to a standard cyclopentane ring due to the strain induced by the fused cyclopropane (B1198618). rsc.org This experimental data is invaluable for validating and refining the results obtained from computational models and spectroscopic analyses in solution.

Computational Chemistry for Conformational Preferences and Reactivity Prediction

Computational chemistry has become an indispensable tool for investigating the conformational landscape and predicting the reactivity of bicyclo[3.1.0]hexane systems. These methods complement experimental data and provide detailed insights into the electronic factors governing molecular structure and behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules. DFT calculations are instrumental in exploring the potential energy surface of bicyclo[3.1.0]hexane derivatives to identify stable conformers and transition states.

Numerous DFT studies have consistently shown that the boat-like conformation of the bicyclo[3.1.0]hexane ring is significantly more stable than the chair-like conformation. rsc.orgnih.govconicet.gov.ar For some derivatives, the energy difference can be several kcal/mol. conicet.gov.aracs.org These computational findings are in agreement with experimental observations from microwave and far-infrared spectroscopy. conicet.gov.ar The preference for the boat conformation is a key feature of the bicyclo[3.1.0]hexane system. conicet.gov.ar Factors such as intramolecular hydrogen bonding can further influence the relative stability of different boat-like conformers in substituted derivatives. rsc.orgnih.gov

DFT calculations are also crucial for simulating spectroscopic data, as mentioned in the preceding sections. The ability to accurately predict ECD, ORD, and VCD spectra for different conformers and stereoisomers is essential for the reliable assignment of absolute configurations from experimental chiroptical measurements. rsc.orgnih.govresearchgate.net

Computational Method Application Key Findings for Bicyclo[3.1.0]hexane Systems
Density Functional Theory (DFT)Conformational analysis, energy calculationsThe boat-like conformation is significantly more stable than the chair-like conformation. rsc.orgnih.govconicet.gov.ar
DFTSimulation of chiroptical spectra (ECD, ORD, VCD)Enables the reliable assignment of absolute configuration by comparing calculated and experimental spectra. rsc.orgnih.gov
Natural Bond Orbital (NBO) AnalysisInvestigation of electronic interactionsProvides insights into the electronic factors that stabilize the preferred boat conformation. conicet.gov.ar

Ab Initio and Semi-Empirical Calculations for Electronic Structure Analysis

Computational chemistry provides powerful tools for dissecting the electronic structure of complex molecules like this compound. Through ab initio and semi-empirical calculations, researchers can gain insights into molecular orbital energies, charge distributions, and the fundamental interactions that govern the molecule's conformational preferences and reactivity. These theoretical approaches have been instrumental in understanding the nuances of the bicyclo[3.1.0]hexane framework.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been particularly revealing. Studies on various bicyclo[3.1.0]hexane derivatives have consistently shown that the boat-like conformation is energetically favored over the chair-like conformation. capes.gov.broup.com This preference is a departure from the behavior of simple cyclohexane (B81311) systems and is attributed to a combination of steric and electronic factors inherent to the fused-ring structure. The cyclopropane ring introduces significant steric hindrance that destabilizes the chair form. conicet.gov.ar

The choice of basis set is a critical parameter in these calculations, influencing the accuracy of the results. Common basis sets employed in the study of bicyclo[3.1.0]hexane systems include 3-21G, 3-21G(), and 6-13G. capes.gov.broup.com These calculations have provided optimized geometries that are in good agreement with experimental data for related bicyclo[3.1.0]hexane systems. capes.gov.broup.com

Semi-empirical methods, while less computationally demanding than ab initio techniques, also offer valuable insights. Methods like MNDOC have been utilized to investigate the correlation between dihedral angles and ring puckering parameters in bicyclo[3.1.0]hexane systems. These studies complement higher-level calculations and experimental data to provide a more complete picture of the molecule's electronic and geometric properties.

The following table summarizes key findings from computational studies on the conformational preferences of the bicyclo[3.1.0]hexane ring system:

Computational MethodKey FindingReference
Ab Initio (3-21G, 6-13G*)The boat conformation is more stable than the chair conformation for the bicyclo[3.1.0]hexane framework. capes.gov.broup.com
DFTPotential energy surface mapping confirms the global minimum corresponds to a boat-like conformation.
MNDOCUsed to correlate dihedral angles with ring puckering in bicyclo[3.1.0]hexane systems.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While static calculations provide a snapshot of the most stable conformations, molecular dynamics (MD) simulations offer a window into the dynamic behavior of bicyclo[3.1.0]hexane systems. These simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and flexibility.

MD simulations have been employed to study the dynamic puckering of the five-membered ring in bicyclo[3.1.0]hexane derivatives. mathnet.ru This puckering motion is a key aspect of the molecule's conformational landscape and can influence its interactions with other molecules, such as biological receptors. For instance, in the context of drug design, the rigid bicyclo[3.1.0]hexane scaffold is often used to lock a molecule into a specific conformation to enhance binding affinity. MD simulations can help to validate the degree of conformational restriction and explore any residual flexibility.

In studies of nucleoside analogues containing a bicyclo[3.1.0]hexane ring system, MD simulations have been used to refine the understanding of the conformational preferences that are crucial for biological activity. These simulations, in conjunction with experimental data, help to elucidate the three-dimensional structures of these molecules in solution.

The following table highlights applications of molecular dynamics simulations in the study of bicyclo[3.1.0]hexane systems:

Application of MD SimulationResearch FocusReference
Puckering Motion AnalysisInvestigation of the dynamic behavior of the five-membered ring. mathnet.ru
Conformational RestrictionAssessing the rigidity of the bicyclic scaffold in drug design.
Structure RefinementElucidating the solution-state conformations of bicyclo[3.1.0]hexane-containing nucleoside analogues. nih.gov

Analysis of Ring Strain Effects on Bicyclo[3.1.0]hexane Geometry and Reactivity

The fusion of a cyclopentane and a cyclopropane ring in the bicyclo[3.1.0]hexane framework results in significant ring strain, which profoundly influences both the geometry and reactivity of the molecule. This inherent strain is a defining characteristic of this bicyclic system.

This strain has a direct impact on the molecule's geometry. The C-C bonds within the cyclopropane moiety are weakened and elongated compared to those in a typical alkane. This structural distortion is a direct consequence of the molecule's attempt to minimize its internal strain energy.

The high ring strain also dictates the chemical reactivity of bicyclo[3.1.0]hexane systems. The strained bonds of the cyclopropane ring are susceptible to cleavage under various reaction conditions, acting as a driving force for ring-opening reactions. This reactivity has been harnessed in organic synthesis to construct more complex molecular architectures. For example, the activation of the cyclopropane ring by adjacent functional groups can lead to selective ring-opening, providing a pathway to functionalized cyclopentane derivatives.

The reactivity of the bicyclo[3.1.0]hexane system can be modulated by the nature and position of substituents. In the case of this compound, the electronic properties of the carboxylic acid group can influence the reactivity of the adjacent cyclopropane ring.

The following table summarizes the key effects of ring strain in the bicyclo[3.1.0]hexane system:

Effect of Ring StrainConsequence
Geometric DistortionWeakened and elongated C-C bonds in the cyclopropane ring.
Enhanced ReactivitySusceptibility of the cyclopropane ring to cleavage and ring-opening reactions.
Synthetic UtilityUse as a reactive intermediate in the synthesis of complex molecules.

Research Applications of Bicyclo 3.1.0 Hexane 6 Carboxylic Acid As a Versatile Building Block

Utility in the Synthesis of Complex Organic Architectures

The unique three-dimensional structure of the bicyclo[3.1.0]hexane framework makes it an attractive building block for the synthesis of intricate molecular designs. Its inherent rigidity and stereochemical complexity are leveraged by chemists to create novel pharmaceutical scaffolds, natural product analogs, and advanced materials.

Integration into Pharmaceutical Scaffolds and Lead Compound Discovery

The bicyclo[3.1.0]hexane moiety is a key structural feature in a variety of biologically active compounds, including drugs, natural products, and agrochemicals. bohrium.comnih.gov Its rigid nature is particularly valuable in drug design, where it can be used to lock a molecule into a specific conformation that enhances its binding affinity to a biological target. vulcanchem.com This can lead to the development of more potent and selective drugs.

Derivatives of 3-azabicyclo[3.1.0]hexane have been identified as important nitrogen-containing heterocycles present in numerous biologically active compounds. bohrium.comnih.gov The synthesis of these derivatives has seen significant progress, with the development of various catalytic systems to facilitate their construction. bohrium.comresearchgate.net For instance, novel 1-heteroaryl-3-azabicyclo[3.1.0]hexanes have been synthesized and are being investigated for the treatment of central nervous system disorders such as depression and anxiety. google.com

The bicyclo[3.1.0]hexane framework has also been utilized as a bioisosteric replacement for other chemical groups in drug design. For example, the rigid, non-planar structure of (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid makes it a potential substitute for meta-substituted benzene (B151609) rings, offering a different conformational profile that may lead to improved pharmacological properties. vulcanchem.com

Strategies for Natural Product Total Synthesis Incorporating Bicyclo[3.1.0]hexane Units

The bicyclo[3.1.0]hexane unit is a recurring motif in a number of natural products, often contributing to their unique biological activities. bohrium.comresearchgate.net The synthesis of these complex natural products presents a significant challenge to organic chemists, and the development of efficient methods for constructing the bicyclo[3.1.0]hexane core is of particular importance. researchgate.net

One notable example is the cryptotrione family of natural products, which possess a bicyclo[3.1.0]hexane unit and exhibit promising anticancer activity. hku.hk The total synthesis of cryptotrione has been achieved through strategies that include the diastereoselective construction of the bicyclo[3.1.0]hexane framework via platinum-catalyzed enyne cycloisomerization. hku.hk

Convergent synthetic approaches are also being explored for the construction of bicyclo[3.1.0]hexanes. A [3+2] annulation of cyclopropenes with aminocyclopropanes, for instance, provides a pathway to substituted bicyclo[3.1.0]hexanes with an all-carbon quaternary center. researchgate.netsemanticscholar.org This method offers a versatile route to valuable bicyclic scaffolds with multiple contiguous stereocenters. researchgate.netsemanticscholar.org

Applications in Agrochemical and Advanced Materials Synthesis

The unique structural and chemical properties of the bicyclo[3.1.0]hexane scaffold have also led to its exploration in the fields of agrochemicals and materials science. Derivatives of 3-azabicyclo[3.1.0]hexane are key components in various agrochemicals. bohrium.comnih.gov

In materials science, the rigid bicyclo[3.1.0]hexane framework can impart specific conformational properties to polymers and other advanced materials. While this area of research is less developed compared to its pharmaceutical applications, the potential for creating novel materials with tailored properties is significant.

Development of Conformationally Restricted Bioactive Analogs

The conformational rigidity of the bicyclo[3.1.0]hexane system is a key attribute that is exploited in the design of bioactive analogs of endogenous molecules. By restricting the conformational freedom of a molecule, researchers can probe the specific three-dimensional structure required for biological activity and develop more potent and selective ligands for receptors and enzymes.

Design and Synthesis of γ-Aminobutyric Acid (GABA) Analogs for Neurotransmitter Research

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogs with restricted conformations has been a valuable strategy for understanding the structure-activity relationships of GABAergic systems and for discovering novel therapeutic agents.

The bicyclo[3.1.0]hexane backbone has been successfully employed to create conformationally restricted GABA analogs. nih.gov For example, (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid was designed as a highly potent and selective inhibitor of the betaine/GABA transporter 1 (BGT1). frontiersin.org This compound was developed by further conformationally restricting a known GAT-3/BGT-1 nonselective inhibitor with a chiral trans-cyclopropane structure. nih.gov The rigid bicyclo[3.1.0]hexane framework locked the molecule in a specific conformation, leading to a significant increase in selectivity for BGT1. nih.gov

The synthesis of these bicyclic γ-amino acids has been achieved through multi-step sequences, demonstrating the feasibility of accessing these complex structures for further biological evaluation.

Exploration of Bicyclo[3.1.0]hexane-based Adenosine (B11128) Receptor Ligands

Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological processes and are attractive targets for drug discovery. The replacement of the flexible ribose ring of adenosine with a conformationally constrained bicyclo[3.1.0]hexane system has proven to be a successful strategy for developing potent and selective adenosine receptor ligands. nih.gov

This modification, which enforces a North (N)-envelope conformation, has been shown to maintain or enhance affinity at the A1 and A3 adenosine receptor subtypes while decreasing affinity at the A2A subtype. nih.gov A series of bicyclo[3.1.0]hexane-based nucleosides have been synthesized and evaluated for their affinity at all P1 receptor subtypes. mdpi.com These studies have focused on modifications at various positions of the purine (B94841) ring and the bicyclo[3.1.0]hexane moiety to explore the structure-affinity relationships. mdpi.com

The most potent derivatives have displayed high affinity and selectivity for the A3 adenosine receptor, which is a promising target for the treatment of inflammation and cancer. mdpi.comnih.gov For example, one of the most potent compounds, bearing a dibenzylamino group at the 6-position and a methylthio group at the 2-position, displayed high A3 receptor selectivity. mdpi.com

Compound/AnalogTarget/ApplicationKey Findings
(1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acidBGT1 inhibitorHighly potent and selective inhibitor of the betaine/GABA transporter 1. nih.govfrontiersin.org
Bicyclo[3.1.0]hexane-based nucleosidesAdenosine receptor ligandsReplacement of the ribose ring with a bicyclo[3.1.0]hexane system enhances affinity and selectivity for A3 adenosine receptors. nih.govmdpi.com
1-Heteroaryl-3-azabicyclo[3.1.0]hexanesCNS disordersInvestigated for the treatment of depression and anxiety. google.com
(1R,5S,6s)-3-oxathis compoundBioisosteric replacementPotential substitute for meta-substituted benzene rings in drug design. vulcanchem.com

Creation of Enzyme Inhibitors

The rigid bicyclic framework of this compound is particularly advantageous for designing enzyme inhibitors, where a specific and stable conformation is often required for effective binding to an enzyme's active site. One notable application is in the development of inhibitors for Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.

Researchers have incorporated the this compound moiety into benzimidazole-based structures to create potent DGAT1 inhibitors. nih.gov A significant challenge with previous inhibitors containing a cyclohexane (B81311) carboxylic acid group was their tendency to undergo isomerization, leading to the formation of active metabolites that complicated their pharmacological profiles. nih.gov By replacing the flexible cyclohexane ring with the rigid bicyclo[3.1.0]hexane system, this isomerization was successfully prevented. The resulting single isomer demonstrated maintained in vitro and in vivo inhibition of DGAT1 without undergoing isomerization in hepatocyte incubation or mouse studies, highlighting the value of this scaffold in stabilizing drug candidates. nih.gov

Derivatives of this carboxylic acid have also been investigated as potential neuraminidase inhibitors, which are crucial in antiviral therapies.

Identification of Orexin (B13118510) Receptor Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, plays a crucial role in regulating sleep-wake cycles, feeding behavior, and other physiological processes. Antagonists of these receptors have therapeutic potential for treating sleep disorders. The bicyclo[3.1.0]hexane scaffold has been integral to the development of such antagonists.

Specifically, 3-azabicyclo[3.1.0]hexane derivatives, which can be synthesized from this compound precursors, have been identified as potent orexin receptor antagonists. google.comgoogle.com The constrained nature of the bicyclic core is a key feature in the design of these non-peptide antagonists, allowing them to effectively modulate receptor activity. google.com These compounds are of significant interest for their potential use in treating a range of disorders, including sleep, eating, and drinking disorders. google.com

Synthesis of LPAR1 Antagonists and Antiviral Agents

The versatility of the this compound scaffold extends to its use in developing antagonists for the lysophosphatidic acid receptor 1 (LPAR1) and in the synthesis of novel antiviral agents.

LPAR1 is implicated in fibrotic diseases, and its antagonists are considered promising therapeutic agents. google.com Novel triazole carboxylic acid compounds incorporating the bicyclic system have been developed as selective antagonists of LPA receptors, particularly LPAR1. google.com

In the realm of antiviral research, the bicyclo[3.1.0]hexane ring system serves as a conformationally constrained ribose substitute in nucleoside analogues. nih.gov This structural rigidity is crucial for studying structure-activity relationships (SAR) of nucleosides and nucleotides as antiviral agents. nih.gov By fixing the sugar-like moiety in a specific conformation, researchers can better understand the preferred geometry for interaction with viral enzymes or receptors. nih.gov Enantiomerically pure methanocarba ribonucleosides based on the bicyclo[3.1.0]hexane system have been synthesized for evaluation as potential antiviral agents and P2Y receptor ligands. nih.gov

This compound in Ligand Design for Catalysis

Beyond medicinal chemistry, the unique stereochemical properties of bicyclo[3.1.0]hexane derivatives make them valuable in the field of catalysis, particularly in the design of ligands for asymmetric synthesis. The rigid framework allows for the creation of well-defined chiral environments around a metal center, which is essential for controlling the stereochemical outcome of a reaction.

Derivatives of this compound have been utilized as precursors in the synthesis of ligands for metabotropic glutamate (B1630785) receptors (mGluRs). acs.org For example, 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid was designed as a conformationally constrained analog of glutamic acid to act as a potent and selective agonist for group 2 mGluRs. acs.org While this application is in pharmacology, the principles of using a constrained scaffold to achieve high selectivity are directly transferable to catalyst design. The development of ligands based on this scaffold for adenosine receptors also highlights its utility in creating molecules with high receptor subtype selectivity. nih.gov The synthesis of these complex molecules often relies on stereocontrolled processes, underscoring the importance of the bicyclic starting material. acs.org

Emerging Research Frontiers in Bicyclo 3.1.0 Hexane 6 Carboxylic Acid Chemistry

Novel Catalytic Strategies for Bicyclo[3.1.0]hexane Synthesis and Functionalization

The construction of the sterically demanding bicyclo[3.1.0]hexane skeleton has spurred the development of innovative catalytic methods. Modern synthetic strategies are moving beyond classical cyclopropanation reactions to offer greater efficiency, selectivity, and functional group tolerance.

A significant challenge is the creation of highly congested vicinal all-carbon quaternary stereocenters. To address this, a cooperative catalyst system using Cu(I) and a secondary amine has been developed for the intramolecular radical cyclopropanation of unactivated alkenes. d-nb.info This method uses the simple α-methylene group of aldehydes as a C1 source, enabling the single-step construction of the bicyclo[3.1.0]hexane core with excellent efficiency and enantioselectivity. d-nb.info

Transition metals like gold, platinum, and silver are also at the forefront of new catalytic approaches. Gold(I) catalysts enable the cyclization/hydroboration of 1,6-enynes, providing a versatile and atom-economical one-step route to bicyclo[3.1.0]hexane boranes. acs.org Similarly, both platinum and gold catalysts have been effectively used in the cycloisomerization of 1,5-enynes to form the bicyclo[3.1.0]hexane motif, which is a core structure in bioactive natural products like cryptotrione. acs.orgresearchgate.net Silver(I) catalysis has been employed for the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes, allowing for the formation of multiple chemical bonds in a single, oxidant-free step. acs.org

Photoredox catalysis represents another major frontier. Using either an organic dye or an iridium-based photoredox catalyst under blue LED irradiation, a convergent (3+2) annulation of cyclopropenes with aminocyclopropanes has been achieved. researchgate.netnih.gov This method is effective for a broad range of substrates and can be highly diastereoselective, providing rapid access to these valuable bicyclic scaffolds. researchgate.netnih.gov

Catalyst SystemReaction TypeSubstratesKey Advantage
Cu(I)/Secondary AmineIntramolecular Radical CyclopropanationUnactivated Alkenes, AldehydesAsymmetric synthesis of vicinal all-carbon quaternary centers. d-nb.info
Gold(I)Cyclization/Hydroboration1,6-EnynesAtom-economical access to functionalized borane (B79455) derivatives. acs.org
Platinum(II)/Gold(I)Enyne Cycloisomerization1,5-EnynesControlled diastereoselectivity in forming the core of natural products. acs.org
Silver(I)Oxidative Cyclopropanation1,6-EnynesHigh atom economy, free of external oxidants. acs.org
Iridium or Organic Photoredox Catalyst(3+2) AnnulationCyclopropenes, AminocyclopropanesConvergent synthesis under mild conditions with high diastereoselectivity. researchgate.netnih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships in Bicyclo[3.1.0]hexane Systems

Computational chemistry has become an indispensable tool for understanding the intricate structure-reactivity relationships within strained bicyclic systems. Density Functional Theory (DFT) and other ab initio methods are providing deep mechanistic insights that guide experimental design.

DFT studies have been instrumental in elucidating the mechanism and origin of diastereoselectivity in the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes. acs.org Through distortion/interaction analyses, these computational models revealed that the favored transition state in the Pt-catalyzed reaction is stabilized by a combination of hydrogen bonding, CH···π interactions, and minimized steric repulsion, thereby explaining the observed stereochemical outcome. acs.org

Computational methods have also been used to resolve long-standing questions about the conformational preferences of the bicyclo[3.1.0]hexane ring system. Ab initio calculations have shown that the "boat" conformation is generally more stable than the "chair" form for the parent bicyclo[3.1.0]hexane and several of its heteroatom-substituted analogues. oup.comresearchgate.net This contrasts sharply with simple cyclohexane (B81311) systems where the chair form is overwhelmingly favored, highlighting the unique electronic and steric effects imposed by the fused cyclopropane (B1198618) ring. oup.com Furthermore, conformational search algorithms are used to predict the most stable three-dimensional structures of complex bicyclo[3.1.0]hexane derivatives, which is crucial for understanding their interaction with biological targets such as histamine (B1213489) receptors. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The bicyclo[3.1.0]hexane scaffold serves as a powerful tool in chemical biology, where organic synthesis is leveraged to create molecular probes and novel therapeutic agents. The rigid framework allows for the precise conformational restriction of flexible pharmacophores, leading to enhanced potency and selectivity for biological targets.

This approach has been successfully applied in the development of ligands for G protein-coupled receptors (GPCRs). For instance, a series of bicyclo[3.1.0]hexane-based nucleosides were synthesized and identified as selective ligands for the adenosine (B11128) A₃ receptor, a promising target for treating inflammation and cancer. nih.govmdpi.com Similarly, by incorporating the bicyclo[3.1.0]hexane scaffold, conformationally rigid histamine analogues were developed that showed potent binding affinity and over 100-fold selectivity for the H₃ receptor subtype over the H₄ subtype. nih.gov

The scaffold is also being explored for its potential in treating metabolic and neurological disorders. Derivatives of exo-bicyclo[3.1.0]hexane-6-carboxylic acid have been investigated as oral hypoglycemic agents. nih.gov In neuroscience, a conformationally restricted analogue of γ-aminobutyric acid (GABA) built upon a bicyclo[3.1.0]hexane backbone was developed as the first highly potent and selective inhibitor of the betaine/GABA transporter-1 (BGT-1), providing a valuable tool for studying the GABAergic system. nih.gov Furthermore, complex derivatives such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have been synthesized and evaluated as potential antitumor agents, demonstrating the ability to induce apoptosis in cancer cell lines. mdpi.com

Bicyclo[3.1.0]hexane Derivative ClassBiological Target/ApplicationResearch Finding
Nucleoside AnaloguesAdenosine A₃ ReceptorSelective ligands for potential cancer and inflammation therapy. nih.govmdpi.com
Histamine AnaloguesHistamine H₃ ReceptorHighly selective H₃ receptor ligands over the H₄ subtype. nih.gov
GABA AnaloguesGABA Transporter BGT-1First highly potent and selective BGT-1 inhibitor. nih.gov
3-Azaspiro DerivativesCancer CellsInduction of apoptosis in various cancer cell lines. mdpi.com
Carboxylic Acid DerivativesMetabolic RegulationInvestigated as oral hypoglycemic agents. nih.gov

Sustainable and Green Chemistry Approaches to Bicyclo[3.1.0]hexane Derivative Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes toward complex molecules like bicyclo[3.1.0]hexane derivatives. The focus is on improving atom economy, reducing waste, and avoiding the use of hazardous reagents.

High-Throughput Synthesis and Screening of Bicyclo[3.1.0]hexane Libraries for Biological Discovery

To accelerate the discovery of new drug candidates, researchers are employing high-throughput synthesis and screening techniques to rapidly generate and evaluate libraries of bicyclo[3.1.0]hexane derivatives. This combinatorial approach allows for the systematic exploration of structure-activity relationships (SAR).

High-throughput synthesis has been utilized to create focused libraries of compounds to quickly develop SAR for melanin-concentrating hormone receptor (MCH1R) antagonists, a target for obesity treatment. This strategy led to the discovery of novel bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane derivatives. researchgate.net The synthesis of a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] followed by screening against a panel of human cancer cell lines is another prime example of this library-based discovery paradigm. mdpi.com

In addition to physical screening, high-throughput virtual screening is being used to complement experimental work. naturalproducts.net Large compound libraries can be computationally docked against a biological target to prioritize which derivatives are most likely to be active, saving significant time and resources in the laboratory. This synergy between high-throughput synthesis, biological screening, and computational chemistry is a powerful engine for discovering the next generation of therapeutics based on the bicyclo[3.1.0]hexane scaffold.

Q & A

Q. What are the primary synthetic routes for bicyclo[3.1.0]hexane-6-carboxylic acid?

The compound is commonly synthesized via the Curtius reaction, where the azide derivative of this compound is thermally decomposed to yield the corresponding isocyanate. Alternative methods include reacting the carboxylic acid chloride with alkali azides or using hydrazine and nitrous acid with lower alkyl esters . For instance, Jorgenson’s procedure converts the acid to 6-acetylbicyclo[3.1.0]hexane with a 92% yield, confirmed by NMR (δ 2.10 ppm for CH₃C=O) and IR (1700 cm⁻¹ for C=O) .

Q. How is the structure of this compound derivatives validated experimentally?

X-ray crystallography is the gold standard. For example, the exo,exo-3-(3,4,5-trifluorophenyl) derivative crystallizes in a monoclinic system (space group P2₁/c) with a calculated density of 1.316 Mg/m³. Data collection (θ range: 1.90–30.17°) and refinement (R-factor: 0.044) confirm bond lengths, angles, and torsion angles critical for conformational analysis . NMR and IR spectroscopy are also used for preliminary structural validation .

Q. What are common derivatives of this compound in organic synthesis?

Key derivatives include:

  • tert-Butyl esters : Used in liquid crystal design (e.g., exo-3-(3,4,5-trifluorophenyl) derivatives) .
  • Isocyanates : Synthesized via Curtius decomposition (e.g., bicyclo[3.1.0]hexyl-exo-isocyanate, b.p. 66–69°C/19 Torr) .
  • Acetylated forms : 6-Acetylbicyclo[3.1.0]hexane, prepared via Jorgenson’s method .

Advanced Research Questions

Q. How does the bicyclo[3.1.0]hexane scaffold influence conformational stability in drug design?

X-ray studies reveal that the bicyclo[3.1.0]hexane skeleton adopts a boat-like conformation, with flattening in the five-membered ring compared to cyclopentane. This conformation is critical for interactions with biological targets, such as neuraminidase inhibitors in influenza A, where rigidity enhances binding affinity . Computational modeling (e.g., torsion angle analysis) further supports these findings .

Q. What methodological challenges arise in synthesizing stereochemically pure bicyclo[3.1.0]hexane derivatives?

Stereochemical control is complicated by the strained bicyclic system. For example, the nitrous acid deamination of exo-6-bicyclo[3.1.0]hexylamine yields 1-cyclohexen-3-one as the major product, while the corresponding tosylate resists solvolysis (90% recovery after 5 months in acetic acid at 150°C). Strategies like regioselective aziridine ring-opening and cyclopropanation of cyclopentenones are employed to mitigate side reactions .

Q. How can thermodynamic data resolve contradictions in strain energy calculations?

Bicyclo[3.1.0]hexane exhibits a gas-phase enthalpy of formation (ΔfH°gas) of 38.6 kJ/mol, with strain energy derived from combustion calorimetry. Discrepancies between experimental and computational strain energies (e.g., DFT vs. empirical methods) are resolved by validating heat capacity (Cp,gas) and entropy values from NIST databases .

Q. What role does this compound play in structure-activity relationship (SAR) studies?

Derivatives like LY2812223 (an mGlu2/3 receptor agonist) demonstrate that substituents on the bicyclic core modulate receptor selectivity. The 2,6-dicarboxylic acid moiety is essential for binding, while triazole sulfanyl groups enhance potency. SAR studies use iterative functional group interconversions and in vitro assays to optimize activity .

Q. How are crystallographic parameters used to resolve data contradictions in derivative synthesis?

For exo,exo-3-(3,4,5-trifluorophenyl) derivatives, torsion angles (e.g., C1-C2-C3-C4 = -54.2°) and hydrogen bonding patterns distinguish between polymorphs. Discrepancies in reported melting points or spectroscopic data are resolved by cross-referencing crystal packing data (e.g., isotropic displacement parameters) with synthetic conditions .

Methodological Notes

  • Synthesis Optimization : Use tert-butyl esters to stabilize intermediates during functionalization .
  • Analytical Workflow : Combine X-ray crystallography with dynamic NMR to assess conformational flexibility .
  • Data Validation : Cross-check thermodynamic properties (e.g., ΔfH°gas) against NIST Standard Reference Data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.